molecular formula C26H25NO2 B2915534 3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole CAS No. 354146-25-1

3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole

Cat. No.: B2915534
CAS No.: 354146-25-1
M. Wt: 383.491
InChI Key: AFSINTIIPIQKRG-UHFFFAOYSA-N
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Description

3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole is a synthetic indole-based compound supplied as a high-purity building block for advanced chemical synthesis and drug discovery research. The indole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities. Indole derivatives are of significant interest in oncology research, as they regulate numerous proteins and genes involved in cancer development. Several US FDA-approved anticancer drugs, such as sunitinib and panobinostat, feature an indole core in their structure . Researchers are actively developing new indole derivatives to overcome drug resistance and toxicity, making novel compounds like this valuable for constructing libraries and exploring new chemical space. This product is intended for research purposes by qualified laboratory personnel only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human, veterinary, or household use.

Properties

IUPAC Name

3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO2/c1-4-22(24-17-27-25-8-6-5-7-23(24)25)26(18-9-13-20(28-2)14-10-18)19-11-15-21(29-3)16-12-19/h5-17,27H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSINTIIPIQKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the vinyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole core, allowing for further functionalization of the compound.

Scientific Research Applications

3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole is a complex organic compound with an indole core structure that is substituted with an ethyl group and two 4-methoxyphenyl groups. It has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry It is used as a building block in organic synthesis for the development of more complex molecules.
  • Biology Its structural similarity to natural indole derivatives makes it a useful tool in studying biological processes involving indole compounds.
  • Medicine Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
  • Industry It is used in the production of specialty chemicals and materials with specific properties.

Chemical Reactions

This compound undergoes chemical reactions such as:

  • Oxidation Oxidation can occur using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
  • Reduction Reduction reactions using hydrogen gas and a palladium catalyst can convert the vinyl group to an ethyl group.
  • Substitution Electrophilic substitution reactions can occur at the indole core, allowing for further functionalization of the compound.

Mechanism of Action

Mechanism of Action

The mechanism of action of 3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole core allows it to mimic natural indole derivatives, potentially modulating biological pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Structural Features Key Differences Biological/Physical Properties
2,3-Bis(4-methoxyphenyl)-1H-indole Two 4-methoxyphenyl groups at positions 2 and 3 of indole. Lacks the ethyl-vinyl bridge; methoxy groups directly attached to indole. Enhanced π-conjugation; potential for planar stacking. No reported estrogenic activity.
3-((1H-Indol-3-yl)(4-methoxyphenyl)methyl)-1H-indole Bis(indolyl)methane core with a 4-methoxyphenyl group. Methane bridge instead of vinyl; bulkier substituent. Higher molecular weight (MW > 400); may exhibit altered receptor binding due to steric hindrance.
3-[Bis(4-dimethoxyphenyl)methyl]-1H-indole Bis(4-dimethoxyphenyl)methyl group at position 3. Dimethoxy instead of methoxy groups; methyl bridge instead of vinyl. Increased electron density; IR peaks at 3407 cm⁻¹ (N-H) and 1605 cm⁻¹ (C=C) .
Piperazine-linked indoles (e.g., 3-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1H-indole) Piperazine moiety attached via a methyl linker. Basic piperazine group introduces polar interactions. IC₅₀ values for BACE1 inhibition: ~20–50 µM; higher solubility due to basic nitrogen .
Mono-OH-MDDE (1,1-dichloro-2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethene) Chlorinated ethene with hydroxyl and methoxy groups. Chlorine atoms and hydroxyl group alter electronic profile. Estrogenic activity (in vitro EC₅₀: ~10⁻⁸ M); demethylation enhances receptor binding .

Physicochemical Properties

Property Target Compound 2,3-Bis(4-MeO-Ph)-Indole Piperazine Derivative 3b
Molecular Weight 383.49 ~350 ~400
LogP (Predicted) ~5.2 ~4.8 ~3.5 (due to piperazine)
Key Spectral Data IR: 1605 cm⁻¹ (C=C)

Research Implications

  • Drug Design : The vinyl-bis(aryl) motif in the target compound may enhance metabolic stability compared to hydroxylated analogues like MDDE, which require activation .
  • Material Science : Conjugated systems (e.g., 2,3-bis(4-methoxyphenyl)-indole) could serve as organic semiconductors, whereas the target’s ethyl group may disrupt crystallinity .

Biological Activity

3-[1-Ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole is a synthetic compound that belongs to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole core with an ethyl and bis(4-methoxyphenyl) vinyl substituent. This unique arrangement is believed to contribute to its biological activity.

Anticancer Activity

Research has shown that indole derivatives can exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures to this compound possess cytotoxic effects against various cancer cell lines. A notable example includes the cytotoxicity observed in indole derivatives against human cancer cell lines such as HT-29 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) .

Compound Cell Line IC50 (µM)
Indole Derivative AHT-295.39
Indole Derivative BA5499.71
Indole Derivative CMDA-MB-2317.25

Antimicrobial Activity

Indole derivatives have also been noted for their antimicrobial properties. For example, certain indole compounds have shown activity against Staphylococcus epidermidis and Vibrio natrigens, indicating potential use in treating bacterial infections .

Compound Target Bacteria MIC (µM)
Indole Derivative DStaphylococcus epidermidis33
Indole Derivative EVibrio natrigens0.03

Anti-inflammatory Effects

The anti-inflammatory potential of indoles has been documented, with some studies indicating that these compounds can inhibit the expression of inducible nitric oxide synthase (iNOS), thereby reducing inflammation .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some indoles promote oxidative stress in cells, contributing to their cytotoxic effects.
  • Inhibition of Signaling Pathways : Compounds may interfere with key signaling pathways involved in cell proliferation and survival.

Case Studies

Several studies have investigated the biological effects of indole derivatives:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various indole derivatives on different cancer cell lines and found that modifications in the chemical structure significantly impacted their potency.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of several indole derivatives against a range of bacteria and fungi, highlighting their potential as new antimicrobial agents.

Q & A

Q. What are the key spectroscopic techniques for characterizing 3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, 1H^1H NMR (400 MHz, CDCl3_3 ) resolves aromatic protons (δ 7.61–7.57 ppm) and methoxy groups (δ 3.87 ppm), while 13C^{13}C NMR confirms carbons in the indole core and substituents (e.g., 141.1 ppm for quaternary carbons). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M + H]+^+ at m/z 383.49) .

Q. How is this compound synthesized, and what reaction conditions are optimal?

A common method involves HBF4_4-catalyzed nucleophilic substitution of propargylic alcohols with indole derivatives. For example, reacting 1-(4-methoxyphenyl)prop-2-yn-1-ol with indole in dichloromethane (DCM) yields the target compound at 70% efficiency after purification via flash chromatography (petroleum ether/EtOAc) . Alternative routes include Suzuki-Miyaura coupling for introducing aryl groups .

Q. What preliminary biological activities have been reported for this indole derivative?

Indole scaffolds are known for cyclooxygenase-2 (COX-2) inhibition. A structurally similar compound, 2-[4-(aminosulfonyl)phenyl]-3-(4-methoxyphenyl)-1H-indole, exhibits potent COX-2 inhibition (IC50_{50} = 0.006 nM), suggesting potential anti-inflammatory applications. However, activity depends on substituent positioning and electronic effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize COX-2 inhibition?

Systematic modification of substituents is key:

  • Methoxy groups : Their electron-donating effects enhance binding to COX-2’s hydrophobic pocket.
  • Vinyl linkage : Rigidity from the ethylene bridge improves selectivity over COX-1.
  • Ethyl group : Bulkier substituents at the 1-position may reduce metabolic degradation. Use in vitro COX-2/COX-1 selectivity assays and molecular docking (e.g., with AutoDock Vina) to validate hypotheses .

Q. How to resolve contradictions in reported bioactivity data (e.g., IC50_{50}50​ variability)?

Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols:

  • Use recombinant human COX-2 expressed in insect cells.
  • Include positive controls (e.g., Celecoxib) and triplicate measurements.
  • Validate via orthogonal methods (e.g., Western blot for prostaglandin E2_2 inhibition) .

Q. What crystallographic strategies ensure accurate structural determination?

Employ single-crystal X-ray diffraction with SHELXL for refinement. Key steps:

  • Solve the phase problem using direct methods (SHELXS).
  • Apply twin refinement (SHELXL) for high-symmetry space groups.
  • Validate with Rint_{\text{int}} < 0.05 and Flack parameter analysis for absolute configuration .

Q. How can synthetic yield be improved without compromising purity?

  • Catalysis : Replace HBF4_4 with chiral Brønsted acids (e.g., TRIP) for enantioselective synthesis.
  • Workflow : Use flow chemistry to control exothermic reactions and reduce byproducts.
  • Purification : Employ preparative HPLC with C18 columns for polar impurities .

Q. What computational methods model the compound’s conformational dynamics?

  • Ring puckering analysis : Apply Cremer-Pople parameters to quantify out-of-plane distortions in the indole core .
  • MD simulations : Use AMBER or GROMACS to study solvent effects on the vinyl linkage’s rigidity.
  • DFT calculations : B3LYP/6-31G(d) optimizes ground-state geometry and predicts UV-Vis spectra .

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